molecular formula C10H9ClN2 B8735491 2-(chloromethyl)-5-phenyl-1H-imidazole

2-(chloromethyl)-5-phenyl-1H-imidazole

Cat. No.: B8735491
M. Wt: 192.64 g/mol
InChI Key: QWKWYGFDHRPFSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-5-phenyl-1H-imidazole is a heterocyclic compound featuring an imidazole core substituted with a chloromethyl (-CH2Cl) group at position 2 and a phenyl ring at position 5. The chloromethyl group confers reactivity for nucleophilic substitution, making it a versatile intermediate in medicinal and agrochemical synthesis.

Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

2-(chloromethyl)-5-phenyl-1H-imidazole

InChI

InChI=1S/C10H9ClN2/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13)

InChI Key

QWKWYGFDHRPFSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)CCl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Reactivity

The position of the chloromethyl group and additional substituents critically influence reactivity and biological activity:

Compound Name Chloromethyl Position Key Substituents Reactivity/Applications
2-(Chloromethyl)-5-phenyl-1H-imidazole 2 Phenyl (C5) High reactivity at C2 for nucleophilic substitution; potential antimicrobial activity
5-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole hydrochloride () 5 2-Phenylethyl (C2), HCl salt Enhanced lipophilicity due to phenylethyl group; used in pharmaceuticals and agrochemicals
1-Benzyl-5-(chloromethyl)-1H-imidazole hydrochloride () 5 Benzyl (N1), HCl salt Increased steric hindrance at N1; applications in polymer and coating development
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole () 4 (on phenyl ring) Nitro (C5), methyl (N1, C2) Electron-withdrawing nitro group stabilizes the ring; used in chlorination studies

Key Insight : Chloromethyl at C2 (target compound) offers direct accessibility for functionalization compared to C5 or phenyl-linked derivatives.

Physicochemical Properties

Substituents dictate solubility, stability, and molecular interactions:

Compound Name Molecular Weight (g/mol) Polarity Stability Considerations
This compound 218.67 Moderate (chloromethyl increases hydrophobicity) Sensitive to hydrolysis due to C-Cl bond
5-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole hydrochloride () 257.16 High (ionic HCl salt) Hygroscopic; requires dry storage
1-Benzyl-5-(chloromethyl)-1H-imidazole hydrochloride () 243.14 Moderate (benzyl adds lipophilicity) Light-sensitive; degradation under UV exposure

Key Insight : Hydrochloride salts (e.g., ) improve aqueous solubility but necessitate stringent storage conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.